- Process for the preparation of symmetrical 4-(7'-benzofuryl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates useful as calcium channel blockers and antihypertensives, Spain, , ,

Cas no 95333-14-5 (Benzofuran-7-carbaldehyde)

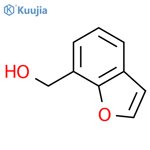

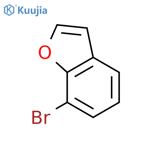

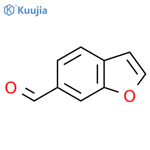

Benzofuran-7-carbaldehyde structure

Nom du produit:Benzofuran-7-carbaldehyde

Numéro CAS:95333-14-5

Le MF:C9H6O2

Mégawatts:146.14274263382

MDL:MFCD08272125

CID:799358

PubChem ID:11126406

Benzofuran-7-carbaldehyde Propriétés chimiques et physiques

Nom et identifiant

-

- 7-Benzofurancarboxaldehyde

- 1-BENZOFURAN-7-CARBALDEHYDE

- 7-Benzofurancarboxaldehyde (9CI)

- Benzo[b]furan-7-carboxaldehyde

- Benzofuran-7-carbaldehyde

- 7-benzofurancarbaldehyde

- 7-formylbenzofuran

- benzo[b]furan-7-carbaldehyde

- benzofur-7-carboxaldehyde

- Benzofuran-7-carboxaldehyde

- indole-7-carboxaldehyde

- 7-benzo[b]furancarbaldehyde

- RGPUSZZTRKTMNA-UHFFFAOYSA-N

- SBB086468

- 6527AJ

- SY024200

- AM806857

- MFCD08272125

- EN300-246686

- Z1198176767

- SCHEMBL1802080

- 95333-14-5

- DTXSID90456072

- VDA33314

- AKOS006229516

- CS-11539

-

- MDL: MFCD08272125

- Piscine à noyau: 1S/C9H6O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H

- La clé Inchi: RGPUSZZTRKTMNA-UHFFFAOYSA-N

- Sourire: O=CC1C2=C(C=CO2)C=CC=1

Propriétés calculées

- Qualité précise: 146.03700

- Masse isotopique unique: 146.036779430g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 1

- Complexité: 156

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 1.8

- Surface topologique des pôles: 30.2

Propriétés expérimentales

- Dense: 1.238

- Point d'ébullition: 251.549°C at 760 mmHg

- Point d'éclair: 110.192°C

- Indice de réfraction: 1.652

- Le PSA: 30.21000

- Le LogP: 2.24530

Benzofuran-7-carbaldehyde PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8088-250MG |

benzofuran-7-carbaldehyde |

95333-14-5 | 95% | 250MG |

¥ 184.00 | 2023-04-12 | |

| Enamine | EN300-246686-2.5g |

1-benzofuran-7-carbaldehyde |

95333-14-5 | 95% | 2.5g |

$287.0 | 2024-06-19 | |

| Enamine | EN300-246686-5.0g |

1-benzofuran-7-carbaldehyde |

95333-14-5 | 95% | 5.0g |

$535.0 | 2024-06-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110807-250mg |

7-Formylbenzofuran |

95333-14-5 | 98% | 250mg |

¥124.00 | 2024-04-24 | |

| eNovation Chemicals LLC | K46289-0.25g |

Benzofuran-7-carbaldehyde |

95333-14-5 | 97% | 0.25g |

$264 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110807-100mg |

7-Formylbenzofuran |

95333-14-5 | 98% | 100mg |

¥73.00 | 2024-04-24 | |

| TRC | B425995-100mg |

Benzofuran-7-carbaldehyde |

95333-14-5 | 100mg |

$ 70.00 | 2022-06-07 | ||

| abcr | AB451239-250 mg |

Benzofuran-7-carbaldehyde; . |

95333-14-5 | 250MG |

€142.80 | 2023-07-18 | ||

| Chemenu | CM101071-250mg |

1-benzofuran-7-carbaldehyde |

95333-14-5 | 97% | 250mg |

$*** | 2023-05-29 | |

| Chemenu | CM101071-1g |

1-benzofuran-7-carbaldehyde |

95333-14-5 | 97% | 1g |

$95 | 2024-07-18 |

Benzofuran-7-carbaldehyde Méthode de production

Méthode de production 1

Conditions de réaction

Référence

Méthode de production 2

Conditions de réaction

Référence

- Preparation of tricyclic lactam compounds as glucose transport enhancers, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

Référence

- Conformational analysis of organic carbonyl compounds. Part 4. A proton and carbon-13 nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furan, Journal of the Chemical Society, 1984, (9), 1479-85

Méthode de production 4

Conditions de réaction

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triethylamine ; -78 °C

1.2 Reagents: Triethylamine ; -78 °C

Référence

- Preparation of benzofuran and dihydrobenzofuran melatonergic agents, United States, , ,

Méthode de production 5

Conditions de réaction

1.1 Catalysts: Grubbs second generation catalyst Solvents: Toluene ; 3 h, 90 °C

Référence

- An isomerization-ring-closing metathesis strategy for the synthesis of substituted benzofurans, Tetrahedron, 2005, 61(32), 7746-7755

Méthode de production 6

Conditions de réaction

1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; rt → reflux; 90 min, reflux; reflux → 0 °C

1.2 30 min, rt

1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt

1.2 30 min, rt

1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt

Référence

- Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists, Bioorganic & Medicinal Chemistry, 2015, 23(14), 3933-3937

Méthode de production 7

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C

1.2 -78 °C; 2 h, -78 °C

1.3 Solvents: Water ; -78 °C

1.2 -78 °C; 2 h, -78 °C

1.3 Solvents: Water ; -78 °C

Référence

- Spiro-oxadiazoline compounds as agonists of α-7-nicotinic acetylcholine receptors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C

1.2 Reagents: Triethylamine ; -78 °C; -78 °C → rt

1.2 Reagents: Triethylamine ; -78 °C; -78 °C → rt

Référence

- Preparation of N-acyl-2-arylcyclopropylmethylamines as melatonergics, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt → 50 °C; 30 min, reflux

1.2 Solvents: Tetrahydrofuran ; 25 °C; -78 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 25 °C; -78 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Référence

- Preparation of 3-(indol-3-yl) 4-heteroaryl substituted pyrrole-2,5-diones as GSK-3β inhibitors, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

Référence

- 2-(Aminoethyl)benzofuran derivatives, preparation thereof, and therapeutic use as smooth muscle contractants, World Intellectual Property Organization, , ,

Benzofuran-7-carbaldehyde Raw materials

- 7-Benzofuranmethanol

- 6-bromo-1-benzofuran

- 7-Bromobenzofuran

- Benzaldehyde, 3-(1-propenyl)-2-(1-propenyloxy)-

- 7-iodo-1-benzofuran

Benzofuran-7-carbaldehyde Preparation Products

Benzofuran-7-carbaldehyde Littérature connexe

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

4. Back matter

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

95333-14-5 (Benzofuran-7-carbaldehyde) Produits connexes

- 4687-25-6(Benzofuran-3-carbaldehyde)

- 208117-10-6(Alanine, 2-methylpropyl ester, hydrochloride (9CI))

- 1797869-50-1(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2-methoxypyridin-3-yl)methanone)

- 1039963-21-7(1-(2,5-Dimethylfuran-3-yl)ethane-1-thiol)

- 2229516-30-5(2-azido-2-{imidazo1,2-apyridin-2-yl}ethan-1-ol)

- 2137851-56-8(Sodium 2-fluorocycloheptane-1-sulfinate)

- 2227913-87-1((3R)-5-amino-1-phenylpent-1-en-3-ol)

- 1038232-80-2(N-(Cyclohexylmethyl)-1-(propan-2-yl)piperidin-4-amine)

- 1511237-31-2((2-Fluoro-4-methylphenyl)(morpholino)methanone)

- 1421499-98-0(3-chloro-N-3-(furan-2-yl)-3-hydroxypropyl-2-methylbenzene-1-sulfonamide)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:95333-14-5)Benzofuran-7-carbaldehyde

Pureté:99%

Quantité:5g

Prix ($):355.0